molecular formula C10H14ClF2NO2 B1465150 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride CAS No. 1311315-36-2

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride

Cat. No.: B1465150
CAS No.: 1311315-36-2
M. Wt: 253.67 g/mol
InChI Key: DADAOGZOJJUWRS-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClF2NO2 It is known for its unique structural features, which include both difluoromethoxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Difluoromethylation: The phenol derivative undergoes difluoromethylation to introduce the difluoromethoxy group.

    Amine Introduction: The ethylamine side chain is then introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride
  • 2-[4-(Methoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride

Uniqueness

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical and biological properties. The difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2.ClH/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12;/h2-3,6,10H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADAOGZOJJUWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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